Sodium stibogluconate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le stibogluconate de sodium est un médicament principalement utilisé pour traiter la leishmaniose, une maladie causée par des parasites protozoaires du genre LeishmaniaLe stibogluconate de sodium est administré par injection et est utilisé en médecine depuis les années 1940 . Il figure sur la Liste des médicaments essentiels de l'Organisation mondiale de la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le stibogluconate de sodium est synthétisé en faisant réagir le pentoxyde d'antimoine avec de l'hydroxyde de sodium. Cette réaction produit du gluconate d'antimoine (V) de sodium, qui est le composant actif du stibogluconate de sodium .

Méthodes de production industrielle : La production industrielle du stibogluconate de sodium implique la réaction contrôlée du pentoxyde d'antimoine avec l'hydroxyde de sodium dans des conditions spécifiques afin de garantir la pureté et l'efficacité du produit final. La structure précise du stibogluconate de sodium n'est pas entièrement connue, mais elle est idéalisée en fonction de sa formule atomique .

Analyse Des Réactions Chimiques

Types de réactions : Le stibogluconate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut également subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courants :

Réactifs de réduction : La réduction du stibogluconate de sodium implique généralement des agents biologiques tels que le parasite Leishmania.

Réactifs d'oxydation : Des agents oxydants peuvent être utilisés en laboratoire pour étudier l'oxydation du stibogluconate de sodium.

Principaux produits formés :

Produits de réduction : Le principal produit de la réaction de réduction est l'antimoine trivalent (Sb III).

Produits d'oxydation : L'oxydation du stibogluconate de sodium peut produire diverses formes oxydées d'antimoine.

4. Applications de la recherche scientifique

Le stibogluconate de sodium a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés d'antimoine.

Médecine : La principale application médicale du stibogluconate de sodium est le traitement de la leishmaniose.

Industrie : Le stibogluconate de sodium est utilisé dans la production d'autres composés à base d'antimoine et dans la recherche liée à la chimie de l'antimoine.

5. Mécanisme d'action

Le mécanisme d'action exact du stibogluconate de sodium n'est pas entièrement compris. Il est connu pour inhiber directement la topoisomérase I de l'ADN, ce qui conduit à l'inhibition de la réplication et de la transcription de l'ADN . De plus, le stibogluconate de sodium inhibe les protéines tyrosine phosphatases, qui jouent un rôle crucial dans les voies de signalisation cellulaire . Cette inhibition conduit à une diminution de la synthèse macromoléculaire et perturbe les défenses du parasite .

Applications De Recherche Scientifique

Treatment of Leishmaniasis

Visceral Leishmaniasis : SSG has been the cornerstone of treatment for visceral leishmaniasis for over fifty years. It is particularly effective in regions with high incidences of the disease, such as Ethiopia, where it is administered to patients with concurrent HIV infections . A study demonstrated that SSG effectively resolved systemic signs and symptoms in patients with viscerotropic disease caused by Leishmania tropica after a 28-day intravenous regimen .

Cutaneous Leishmaniasis : SSG is also used for localized cutaneous leishmaniasis. Clinical trials have shown high cure rates, with one randomized controlled trial reporting a 100% cure rate among subjects treated with 20 mg/kg/day for ten days . Moreover, SSG can be administered intralesionally, enhancing its efficacy in treating skin lesions associated with cutaneous forms of leishmaniasis .

Immunomodulatory Effects

Recent research has highlighted SSG's role beyond its antiparasitic activity. It acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP-1 and SHP-2, which are critical in regulating immune responses. By inhibiting these enzymes, SSG enhances cytokine signaling pathways and promotes immune cell activation . This property has led to investigations into its use as an adjuvant therapy in cancer treatment. For instance, studies suggest that SSG can recruit immune cells to tumor sites, potentially improving therapeutic outcomes in cancer patients with ascites or pleural effusions .

Potential Applications in Oncology

The immunomodulatory properties of SSG have opened avenues for its exploration in cancer therapy. Research indicates that SSG can enhance the efficacy of immune checkpoint inhibitors by modulating the PD-1/PD-L1 pathway, thereby improving anti-tumor immunity . In vitro studies have shown that SSG augments the proliferation of hematopoietic cells and enhances their response to various cytokines, suggesting a potential role in combination therapies for malignancies .

Comparative Efficacy and Safety

A comparative analysis of treatment regimens involving SSG reveals its effectiveness against other therapeutic modalities. For instance, a study comparing local heat therapy to intravenous SSG found that while both treatments were effective for cutaneous leishmaniasis, SSG provided more consistent results across different patient demographics . Additionally, safety profiles indicate that adverse reactions are minimal when administered correctly, further supporting its continued use in endemic areas.

Data Table: Summary of Applications and Findings

Mécanisme D'action

The exact mechanism of action of sodium stibogluconate is not fully understood. it is known to directly inhibit DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription . Additionally, this compound inhibits protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways . This inhibition leads to a decrease in macromolecular synthesis and disrupts the parasite’s defenses .

Comparaison Avec Des Composés Similaires

Le stibogluconate de sodium fait partie de la classe des médicaments antimoniaux pentavalents. Parmi les composés similaires, on peut citer :

Antimoniate de méglumine : Un autre antimonial pentavalent utilisé pour traiter la leishmaniose.

Amphotéricine B : Un médicament antifongique également utilisé pour traiter la leishmaniose, en particulier dans les cas où une résistance aux antimoniaux est observée.

Miltefosine : Un médicament oral utilisé pour traiter la leishmaniose, souvent en association avec d'autres médicaments.

Unicité : Le stibogluconate de sodium est unique en sa capacité à inhiber les protéines tyrosine phosphatases et son mécanisme d'action spécifique impliquant l'inhibition de la topoisomérase I de l'ADN . Cela en fait un outil précieux tant en médecine qu'en recherche scientifique.

Propriétés

Key on ui mechanism of action |

Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription. |

|---|---|

Numéro CAS |

16037-91-5 |

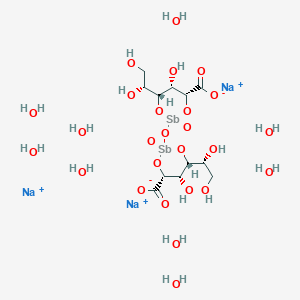

Formule moléculaire |

C12H22NaO18Sb2 |

Poids moléculaire |

720.80 g/mol |

Nom IUPAC |

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |

InChI |

InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |

Clé InChI |

ZIYJALGHGOUMPU-LZBQIKKXSA-N |

SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |

SMILES isomérique |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |

SMILES canonique |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |

Apparence |

Assay:≥95%A crysatlline solid |

Synonymes |

Antimony Gluconate Sodium Antimony Gluconic Acid Antimony Sodium Gluconate Antimony Sodium Gluconates Myostibin Pentostam Sodium Gluconates, Antimony Sodium Stibogluconate Sodium, Stibogluconate Solustibosan Stibatin Stibogluconate Sodium Stibogluconate, Sodium Triostam |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.